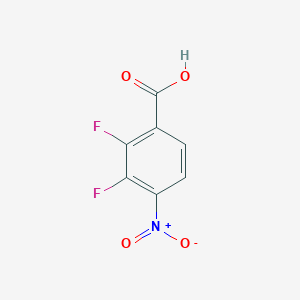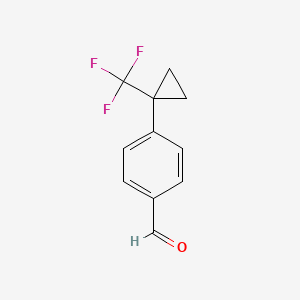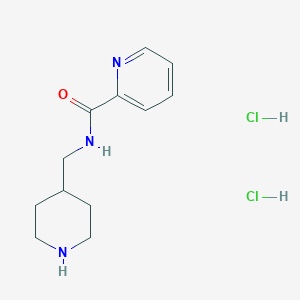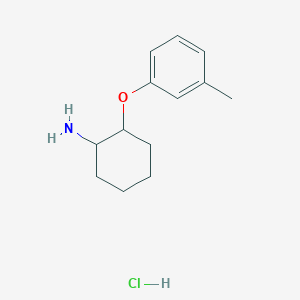![molecular formula C13H20ClNS B1431048 4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride CAS No. 1211495-47-4](/img/structure/B1431048.png)
4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride is a chemical compound with the molecular formula C13H20ClNS and a molecular weight of 257.82 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a piperidine ring substituted with a sulfanyl group attached to a methylphenyl moiety.
Preparation Methods
The synthesis of 4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halomethyl derivative of the piperidine ring.
Attachment of the Methylphenyl Moiety: The methylphenyl group is attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the piperidine ring can interact with various receptors in the body, leading to potential pharmacological effects .
Comparison with Similar Compounds
4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride can be compared with other similar compounds, such as:
4-[(4-Methylphenyl)sulfanyl]piperidine: This compound lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
4-[(4-Methylphenyl)sulfonyl]piperidine: The sulfonyl group is more oxidized than the sulfanyl group, potentially leading to different chemical and biological properties.
4-[(4-Methylphenyl)thio]piperidine: This compound has a similar structure but may exhibit different reactivity due to the presence of a thioether linkage.
Properties
CAS No. |
1211495-47-4 |
|---|---|
Molecular Formula |
C13H20ClNS |
Molecular Weight |
257.82 g/mol |
IUPAC Name |
4-[(4-methylphenyl)sulfanylmethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H19NS.ClH/c1-11-2-4-13(5-3-11)15-10-12-6-8-14-9-7-12;/h2-5,12,14H,6-10H2,1H3;1H |
InChI Key |
PPHLIZXCNBXDRP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCC2CCNCC2.Cl |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,5-dichloropyrimidine-4-carboxylate](/img/structure/B1430970.png)
![Methyl 6-({[(tert-butoxy)carbonyl]amino}amino)-2,5-dichloropyrimidine-4-carboxylate](/img/structure/B1430972.png)
![6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B1430975.png)
![6-Chloroimidazo[1,5-A]pyridine](/img/structure/B1430976.png)
![7-Oxaspiro[3.5]nonan-1-one](/img/structure/B1430979.png)
![4-Methoxy-2,3,6-trimethyl-5-[(2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-EN-1-YL]phenol](/img/structure/B1430980.png)

![3-[[(2S,4S)-4-[[(3S,5S)-5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl]disulfanyl]pyrrolidine-2-carbonyl]amino]benzoic acid](/img/structure/B1430982.png)
amine hydrochloride](/img/structure/B1430983.png)


![2-[methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide dihydrochloride](/img/structure/B1430988.png)
